XLogP3 / LogP of Urea, 1-propyl-3-(m-tolylsulfonyl)- vs. Its Para Isomer and Tolbutamide
Urea, 1-propyl-3-(m-tolylsulfonyl)- exhibits a calculated XLogP3 value of 1.8 [1], indicating moderate lipophilicity. In comparison, the para isomer (1-propyl-3-(p-tolylsulfonyl)urea, CAS 24570-88-5) has a reported LogP of 1.69 [2], while the clinically used sulfonylurea tolbutamide (1-butyl-3-p-tolylsulfonylurea) has an XLogP of 2.18 [3].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 1.8 (XLogP3) |
| Comparator Or Baseline | Para isomer: 1.69 (LogP); Tolbutamide: 2.18 (XLogP) |
| Quantified Difference | Target vs. para isomer: Δ0.11 higher; vs. tolbutamide: Δ0.38 lower |
| Conditions | Computed values; target XLogP3 from PubChem, para LogP from Sielc, tolbutamide XLogP from IUPHAR |
Why This Matters
Lipophilicity differences can impact solubility, membrane permeability, and in vivo distribution, influencing compound selection for medicinal chemistry campaigns or agrochemical formulation.
- [1] PubChem. Urea, 1-propyl-3-(m-tolylsulfonyl)-. CID 211386. Accessed April 2026. View Source
- [2] Sielc Technologies. 1-Propyl-3-(p-tolylsulphonyl)urea. CAS 24570-88-5. Accessed April 2026. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Tolbutamide ligand page. Accessed April 2026. View Source
